Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742726
InChI: InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride

CAS No.:

Cat. No.: VC15742726

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride -

Specification

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H
Standard InChI Key OBDYMEPJJBFBBB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(CCCN1)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride belongs to the class of piperidine derivatives, featuring a six-membered heterocyclic ring with one nitrogen atom. The hydrochloride salt form (C₈H₁₆ClNO₃) has a molecular weight of 209.67 g/mol . Key structural features include:

  • Hydroxyl group: Positioned at C3, contributing to hydrogen-bonding interactions.

  • Ethyl carboxylate: At C2, enhancing lipophilicity and reactivity in esterification/transesterification reactions.

  • Chiral centers: The molecule possesses two stereogenic centers (C2 and C3), leading to potential diastereomers .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
Melting PointNot reported
SolubilityHigh in polar solvents (e.g., water, ethanol)
pKa~3.9 (carboxylate), ~9.5 (amine)Estimated

The compound’s stereochemistry is critical for biological activity. For example, the (2R,3S) configuration exhibits higher affinity for γ-aminobutyric acid (GABA) receptors compared to other stereoisomers .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves hydrogenation of pyridine precursors followed by resolution or asymmetric catalysis:

  • Hydrogenation of 3-Pyridone:

    • 3-Pyridone is hydrogenated under high-pressure H₂ (4–6 MPa) using Rh/C catalysts to yield racemic 3-hydroxypiperidine .

    • Conditions: 80–100°C, 32–60 hours, yielding >95% conversion .

  • Chiral Resolution:

    • Racemic 3-hydroxypiperidine is resolved using D-pyroglutamic acid in ethanol, producing enantiomerically enriched (S)-3-hydroxypiperidine D-pyroglutamate .

    • Key Step: Diastereomeric salts are separated via crystallization, achieving ≥90% enantiomeric excess (ee) .

  • Esterification and Salt Formation:

    • The resolved amine is protected with tert-butyl dicarbonate (Boc) and subsequently esterified to form the hydrochloride salt .

Table 2: Optimization of Hydrogenation Conditions

ParameterOptimal RangeImpact on Yield
H₂ Pressure4–6 MPa↑ Yield (96.3%)
Catalyst Loading0.5–2 wt% Rh/C↓ Byproduct formation
Temperature80–100°C↑ Reaction rate

Applications in Pharmaceutical Research

GABAergic Drug Development

The compound serves as a precursor for GABA receptor modulators. For instance:

  • 3-Hydroxypiperidine-2-carboxylic acid: A potent inhibitor of neuronal GABA uptake (IC₅₀ = 0.8 µM) .

  • NK-1 Antagonists: Derivatives like L-733,060 are synthesized via stereoselective routes involving this intermediate .

Opioid Receptor Ligands

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride is utilized in synthesizing ORL-1 antagonists (e.g., J-113397), which exhibit nanomolar affinity (Kₑ = 0.85 nM) for the nociceptin receptor .

Table 3: Biological Activity of Key Derivatives

DerivativeTargetActivity (IC₅₀/Kₑ)
L-733,060NK-1 Receptor8 nM
J-113397ORL-1 Receptor0.85 nM
3-Hydroxypipecolic AcidGABA Transporter0.8 µM

Analytical Characterization

Spectroscopic Methods

  • NMR: Key signals include δ 4.25 ppm (ester -OCH₂CH₃), δ 3.58 ppm (piperidine N-CH₂), and δ 1.25 ppm (ester -CH₃) .

  • HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 209.67, with characteristic fragments at m/z 173 (loss of HCl) and m/z 128 (piperidine ring) .

Recent Advances and Future Directions

Recent patents highlight innovations in continuous-flow synthesis, reducing reaction times from 48 hours to <6 hours . Additionally, computational studies are exploring its role in covalent inhibitor design for neurodegenerative diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator